(+)-U-50488

Descripción

U-50488 METHANE SULFONATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Propiedades

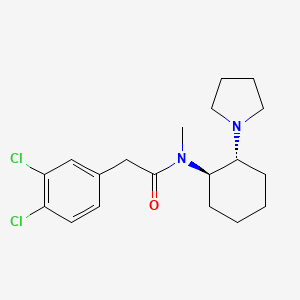

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLPLYSROCPWFF-QZTJIDSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849401 |

Source

|

| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-13-4 |

Source

|

| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67198-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-50488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067198134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Selective Tool: A Technical History of the Kappa Opioid Agonist U-50488

An in-depth exploration of the discovery, characterization, and mechanistic understanding of U-50488, a pivotal molecule in opioid research.

Introduction: The Quest for Specificity in Opioid Research

The landscape of opioid pharmacology was revolutionized by the discovery of distinct opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This heterogeneity opened the door to developing receptor-selective ligands to dissect their unique physiological roles and to pursue analgesics with improved side-effect profiles. In the early 1980s, a team at The Upjohn Company embarked on a journey that would lead to the synthesis of U-50488, a compound that became the archetypal selective kappa opioid receptor (KOR) agonist. This technical guide delves into the discovery and historical development of U-50488, presenting key experimental data and methodologies that established its significance as a research tool.

The Dawn of a New Chemical Class: Discovery and Early History

U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, emerged from a synthetic chemistry program aimed at creating novel, non-morphine-like analgesics. Its discovery was a landmark event, as it represented a new structural class of opioids, distinct from the traditional benzomorphans. Initial studies in the early 1980s quickly identified its unique pharmacological profile.

Early research demonstrated that U-50488 possessed potent antinociceptive effects in various animal models.[1] Crucially, it did not substitute for morphine in drug discrimination studies and failed to produce morphine-like physical dependence, suggesting its mechanism of action was distinct from that of mu-opioid agonists.[1] This was a pivotal finding that pointed towards its selectivity for a non-mu opioid receptor.

Subsequent investigations focused on characterizing its receptor binding profile. These studies confirmed that U-50488 exhibited a high affinity and selectivity for the kappa opioid receptor.[2] This selectivity, coupled with its potent agonist activity, established U-50488 as an invaluable tool for elucidating the physiological and behavioral functions of the kappa opioid system.

Quantitative Pharmacology: Binding and Functional Potency

The pharmacological characterization of U-50488 involved a battery of in vitro and in vivo assays to quantify its binding affinity, selectivity, and functional efficacy. The data consistently highlighted its preference for the kappa opioid receptor over mu and delta subtypes.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Ki (nM) | Kappa (κ) | 1.2 | Guinea Pig Brain | [3] |

| Mu (μ) | 370 | Guinea Pig Brain | [3] | |

| Delta (δ) | >500 | Guinea Pig Brain | [3] | |

| Ki (nM) | Kappa (κ) | 11.4 | Rat Brain | [2] |

| Mu (μ) | 6100 | Rat Brain | [2] | |

| IC50 (nM) | Kappa (κ) | 26.5 (Rabbit Vas Deferens) | Rabbit | [4] |

Table 1: Receptor Binding Affinities and Functional Potency of U-50488. This table summarizes key quantitative data from early studies, demonstrating the high selectivity of U-50488 for the kappa opioid receptor.

Key Experimental Protocols in Detail

The characterization of U-50488 relied on a set of well-established experimental protocols. Below are detailed methodologies for the key assays used.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinity and selectivity of U-50488 for the different opioid receptor subtypes.

Objective: To determine the inhibition constant (Ki) of U-50488 at kappa, mu, and delta opioid receptors.

Materials:

-

Receptor Source: Crude membrane preparations from guinea pig or rat brains.

-

Radioligands: [³H]-ethylketocyclazocine ([³H]-EKC) for kappa receptors, [³H]-dihydromorphine for mu receptors, and [³H]-DADLE for delta receptors.

-

Competitors: Unlabeled U-50488, morphine (for mu), and DADLE (for delta).

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Filtration apparatus, scintillation counter.

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled U-50488.

-

Incubation: The mixture is incubated at 25°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of U-50488 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6]

Guinea Pig Ileum Bioassay

This classic bioassay is a functional measure of opioid activity, particularly for kappa and mu agonists, which inhibit electrically induced contractions of the guinea pig ileum.

Objective: To assess the functional agonist activity of U-50488.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Apparatus: Organ bath with an isotonic transducer and recording system (kymograph or digital equivalent).

-

Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulator: Electrodes for field stimulation.

-

Drugs: U-50488, naloxone.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath containing Tyrode's solution.[3][7]

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension until regular contractions in response to electrical stimulation are observed.

-

Drug Addition: Cumulative concentrations of U-50488 are added to the organ bath, and the resulting inhibition of the electrically induced contractions is recorded.

-

Antagonism: The ability of the opioid antagonist naloxone to reverse the inhibitory effects of U-50488 is also assessed.

-

Data Analysis: A concentration-response curve is plotted to determine the IC50 value, the concentration of U-50488 that produces 50% of the maximal inhibition.

In Vivo Analgesia Models

Various animal models of nociception were used to demonstrate the analgesic properties of U-50488. The mouse hot-plate and writhing tests are two commonly employed examples.

Objective: To evaluate the antinociceptive effects of U-50488 in vivo.

a) Mouse Hot-Plate Test:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Procedure: Mice are administered U-50488 (typically via subcutaneous or intraperitoneal injection). At a predetermined time, the mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[8] An increase in the response latency compared to vehicle-treated animals indicates analgesia.

b) Acetic Acid-Induced Writhing Test:

-

Procedure: Mice are injected with U-50488. After a set time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response. The number of writhes is counted over a specific period. A reduction in the number of writhes in the U-50488-treated group compared to the control group signifies an analgesic effect.[8]

Signaling Pathways of U-50488 at the Kappa Opioid Receptor

Activation of the kappa opioid receptor by U-50488 initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR), primarily coupling to inhibitory Gαi/o proteins.

Figure 1: U-50488-Induced G-Protein Signaling Pathway. Activation of the KOR by U-50488 leads to the dissociation of the Gi/o protein. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit inhibits calcium channels and activates potassium channels, leading to hyperpolarization and reduced neuronal excitability. The G-protein can also activate the MAPK signaling cascade.[9][10][11]

In addition to the canonical G-protein signaling, agonist binding to GPCRs can also trigger G-protein-independent signaling pathways, most notably through β-arrestin.

Figure 2: U-50488 and β-Arrestin Signaling. Upon activation by U-50488, the KOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of JNK.[2][11]

Experimental Workflow Visualization

The process of characterizing a novel compound like U-50488 follows a logical progression from in vitro to in vivo studies.

Figure 3: Experimental Workflow for U-50488 Characterization. A logical flow from synthesis to in vitro and in vivo testing established the pharmacological profile of U-50488.

Conclusion: An Enduring Legacy in Opioid Research

The discovery and meticulous characterization of U-50488 marked a pivotal moment in opioid pharmacology. It provided researchers with a highly selective and potent tool to explore the enigmatic world of the kappa opioid receptor. The data generated from the foundational experiments detailed in this guide not only established the unique profile of U-50488 but also paved the way for a deeper understanding of the physiological roles of the kappa opioid system in pain, mood, and addiction. The legacy of U-50488 continues to influence the development of new kappa-targeted therapeutics, a testament to the enduring importance of this pioneering molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. revvity.com [revvity.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. In-Vivo Models for Management of Pain [scirp.org]

- 9. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (+)-U-50488: A Technical Guide for Drug Development Professionals

An in-depth examination of the structural modifications of the selective kappa-opioid receptor agonist, (+)-U-50488, and their impact on receptor binding, selectivity, and functional activity.

Introduction

This compound, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a pioneering selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Its discovery spurred significant research into the therapeutic potential of KOR agonists for conditions such as pain, pruritus, and addiction, without the addictive liability and respiratory depression associated with mu-opioid receptor (MOR) agonists.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By systematically analyzing the impact of structural modifications on its pharmacological profile, we aim to facilitate the rational design of novel KOR ligands with improved therapeutic properties.

Core Structure and Key Pharmacophoric Elements

The structure of this compound can be dissected into three key pharmacophoric elements:

-

The trans-(1R,2R)-2-(1-pyrrolidinyl)cyclohexylamine moiety: This portion is crucial for interacting with the receptor. The stereochemistry of this ring system is critical for high affinity and selectivity.

-

The N-methyl group: This small alkyl group on the amide nitrogen plays a role in modulating activity.

-

The 3,4-dichlorophenylacetamide moiety: The substituents on the aromatic ring significantly influence the compound's affinity and selectivity for the KOR.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for KOR agonism. The following sections and tables summarize the key findings from various SAR studies.

Modifications of the Phenylacetamide Moiety

The dichlorophenyl group is a key determinant of KOR affinity and selectivity. Alterations to this moiety have profound effects on the pharmacological profile.

| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |

| Parent Compound | This compound | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | Highly selective KOR agonist.[5][6] |

| Halogen Substitution | Monochloro analogs | Generally lower affinity | Reduced selectivity | - | Dichloro substitution is optimal for high affinity.[7] |

| 2,6-dichloro analog | - | - | Potent agonist | Modification of halogen positions can maintain potency.[8] | |

| Fluorinated analogs | Reduced by two orders of magnitude | - | - | Fluoroalkylation significantly decreases binding affinity.[9] | |

| Phenyl Ring Replacement | Pyridine bioisostere | Potent agonist | - | More potent than U-50488 in some assays | Bioisosteric replacement can enhance potency and potentially improve solubility and side effect profile.[8] |

| Insertion of an Oxygen Atom | Phenoxyacetamide analogs | High affinity | Maintained KOR selectivity | Potent agonists | An ether linkage between the phenyl ring and the acetyl group is well-tolerated.[8] |

Modifications of the Cyclohexylamine Moiety

The stereochemistry and the nature of the amino substituent on the cyclohexane ring are critical for activity.

| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |

| Parent Compound | This compound (trans) | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | The trans configuration is essential for high affinity.[5][6] |

| Stereochemistry | cis-diastereomer | Significantly lower affinity | Reduced selectivity | Weak activity | Demonstrates the importance of the trans stereochemistry for optimal receptor interaction.[10] |

| (-)-(1S,2S)-U-50488 | High affinity | High selectivity | Potent agonist | The (-)-(1S,2S) enantiomer is the active form.[10] | |

| Amino Group Substitution | Pyrrolidinyl group | High affinity | High selectivity | Potent agonist | The pyrrolidine ring is optimal for KOR activity.[7] |

| Piperidyl, Piperazinyl, Morpholinyl analogs | Very weak activity | - | Very weak kappa-agonist activity | Larger or more polar heterocyclic amines drastically reduce activity.[7] |

Modifications of the N-Alkyl Group

Changes to the N-methyl group have also been explored.

| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |

| Parent Compound | This compound (N-methyl) | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | The N-methyl group is a favorable substituent.[5][6] |

| N-dealkylation | N-normethyl analog | - | - | Unreactive for certain synthetic steps | Removal of the methyl group can impact reactivity for further modifications.[9] |

| N-fluoroalkylation | N-fluoroalkyl analogs | Reduced by two orders of magnitude | - | - | Larger N-substituents, such as fluoroalkyl groups, significantly decrease binding affinity.[9] |

Signaling Pathways and Biased Agonism

Activation of the KOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades.[11][12] The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), modulation of inwardly rectifying potassium channels (GIRKs), and reduction of calcium currents.[11] Additionally, KOR activation can trigger the β-arrestin-2 pathway.[4]

There is growing evidence that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway, while adverse effects like dysphoria and sedation may be linked to β-arrestin-2 signaling.[4][12] This has led to the pursuit of "biased agonists," which preferentially activate the G-protein pathway over the β-arrestin pathway.[8] Structure-activity relationship studies are now focusing on identifying modifications to the U-50488 scaffold that can achieve this desired signaling bias, potentially leading to safer and more effective therapeutics.[13]

Kappa-Opioid Receptor Signaling Pathways

Experimental Protocols

The SAR data presented in this guide are derived from a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Preparation of Receptor Membranes: Cell membranes expressing the opioid receptor of interest (KOR, MOR, DOR) are prepared from cultured cells (e.g., CHO, HEK293) or animal brain tissue.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation, providing information on agonist or antagonist activity and potency (EC50) or efficacy (Emax).

This assay measures the activation of G-proteins, an early event in GPCR signaling.

-

Incubation: Receptor membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Agonist Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.

This assay measures the inhibition of adenylyl cyclase activity.

-

Cell Culture: Whole cells expressing the KOR are used.

-

Stimulation and Inhibition: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound.

-

cAMP Measurement: The intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is used to determine its potency (IC50) as an agonist.

General Workflow for SAR Studies

Conclusion

The structure-activity relationship of this compound is well-defined, with key structural features dictating its high affinity and selectivity for the kappa-opioid receptor. The trans-stereochemistry of the cyclohexylamine ring, the pyrrolidinyl substituent, and the 3,4-dichlorophenylacetamide moiety are all critical for potent agonist activity. Future research in this area will likely focus on fine-tuning these structural elements to develop biased agonists that preferentially activate G-protein signaling pathways, thereby retaining the therapeutic benefits of KOR activation while minimizing undesirable side effects. This technical guide serves as a foundational resource for the continued exploration and development of novel KOR-targeted therapeutics.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]

- 9. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. DSpace [kuscholarworks.ku.edu]

The Pharmacological Profile of (+)-U-50488: A Technical Guide for Researchers

An In-depth Examination of the Archetypal Selective Kappa Opioid Receptor Agonist

Abstract

(+)-U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, stands as a cornerstone tool in opioid research.[1] As one of the first highly selective agonists for the kappa opioid receptor (KOR), it has been instrumental in elucidating the physiological and pathophysiological roles of the KOR system.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, functional activity, and the intracellular signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation into KOR pharmacology.

Chemical and Structural Properties

This compound is a synthetic organic compound belonging to the arylacetamide class.[2] The active enantiomer possesses a (1R,2R) absolute configuration at the cyclohexyl ring, which is crucial for its high affinity and selectivity for the KOR.[3]

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the KOR, a member of the G protein-coupled receptor (GPCR) superfamily.[4] KORs are canonically coupled to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors, initiating complex signaling cascades.

Key Signaling Events:

-

Gαi/o Pathway: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ Pathway: The freed Gβγ dimer modulates the activity of ion channels, primarily activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.

-

MAPK and β-Arrestin Pathways: Beyond classical G protein signaling, KOR activation can engage G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin-2. The β-arrestin-2 scaffold can mediate receptor desensitization and internalization, and also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[5]

It is hypothesized that the G protein-mediated pathways are primarily responsible for the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin-2-p38 MAPK pathway is linked to adverse effects like dysphoria and aversion.[4][6]

Caption: KOR signaling pathways activated by this compound.

Receptor Binding Profile

This compound displays high affinity for the KOR and markedly lower affinity for the mu (MOR) and delta (DOR) opioid receptors, establishing its profile as a selective KOR agonist. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinities of U-50488

| Receptor | Ligand Form | Kᵢ / Kₔ (nM) | Assay Conditions (Example) | Selectivity Ratio (MOR/KOR) | Selectivity Ratio (DOR/KOR) | Reference(s) |

| KOR | Racemate | 12 | Guinea pig brain homogenate; Radioligand: [³H]EKC | - | - | [7] |

| KOR | (-)-enantiomer | 2.2 | Recombinant human KOR; Radioligand not specified | - | - | [8] |

| MOR (μ₁) | Racemate | 370 | Guinea pig brain homogenate; Radioligand: [³H]naloxonazine | ~31 | - | [7] |

| MOR (μ₂) | Racemate | > 500 | Guinea pig brain homogenate; Radioligand: [³H]DAGO | > 42 | - | [7] |

| MOR | (-)-enantiomer | 430 | Recombinant human MOR; Radioligand not specified | ~195 | - | [8] |

| DOR | Racemate | > 500 | Guinea pig brain homogenate; Radioligand: [³H]DPDPE | - | > 42 | [7] |

Note: Kᵢ (inhibition constant) and Kₔ (dissociation constant) values are dependent on specific experimental conditions, including tissue/cell preparation, radioligand used, and buffer composition. The (-)-enantiomer is the more active form.[8]

In Vitro Functional Pharmacology

The agonist activity of this compound is quantified using functional assays that measure downstream signaling events following receptor activation. Common assays include the [³⁵S]GTPγS binding assay, which measures G protein activation, and cAMP accumulation assays, which measure the inhibition of adenylyl cyclase.

Table 2: In Vitro Functional Activity of U-50488

| Assay Type | Species/Cell Line | Potency (EC₅₀ / IC₅₀) | Efficacy (% of Standard) | Reference(s) |

| [³⁵S]GTPγS Binding | Rat Brain Membranes | 8.2 nM (EC₅₀) | Not specified | [9] |

| cAMP Accumulation | CHO-hKOR cells | 1.7 nM (EC₅₀) | Full agonist | [10] |

| β-Arrestin-2 Recruitment | PathHunter® Assay | 30.2 nM (EC₅₀) | Full agonist (100%) | [11] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the KOR (e.g., CHO or HEK293 cells) or from brain tissue homogenates.[12] Cells are harvested, lysed in a hypotonic buffer with protease inhibitors, and homogenized. The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes, which are then washed and resuspended in binding buffer.[12]

-

Assay Setup: In a 96-well plate, receptor membranes (10-20 µg protein), a fixed concentration of a suitable KOR radioligand (e.g., [³H]U-69,593, near its Kₔ value), and varying concentrations of the unlabeled test compound (this compound) are combined in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

-

Incubation: The plate is incubated (e.g., 60-90 minutes at 25°C) to allow the binding reaction to reach equilibrium.[12]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while unbound ligand passes through.[12]

-

Washing: Filters are quickly washed with ice-cold wash buffer to minimize non-specific binding.[12]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of U-50488 that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[13][14]

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing KOR are prepared.[15]

-

Assay Setup: Membranes (e.g., 50 µg protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 30 µM) to ensure G proteins are in the inactive, GDP-bound state.[16]

-

Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS (e.g., 0.1 nM) and varying concentrations of the agonist (this compound).[16]

-

Incubation: The mixture is incubated (e.g., 60 minutes at 25°C) to allow for agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunits.[13][16]

-

Termination and Measurement: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[14]

-

Data Analysis: Data are expressed as the percentage of stimulation over basal levels. A concentration-response curve is generated, and non-linear regression is used to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which are measures of the agonist's potency and efficacy, respectively.

In Vivo Pharmacological Effects

In preclinical animal models, this compound produces a distinct profile of effects consistent with KOR activation.

-

Analgesia: It demonstrates antinociceptive effects in various models of pain, including thermal (hot-plate, tail-flick), mechanical, and chemical visceral (writhing) pain.[1][17][18]

-

Aversive and Dysphoric Effects: Unlike MOR agonists which are rewarding, this compound is known to produce aversion, as measured by conditioned place aversion (CPA) assays, and to depress intracranial self-stimulation (ICSS).[17] These effects are thought to be a major limiting factor for the therapeutic potential of KOR agonists.

-

Neurochemical Effects: KOR activation by U-50488 generally leads to a decrease in dopamine release in reward-related brain regions like the nucleus accumbens, which is believed to underlie its aversive properties.[19]

-

Other Effects: Other reported in vivo effects include sedation, motor incoordination, diuresis, and elevations in corticosteroids.[1][11]

Conclusion

This compound remains an indispensable pharmacological tool. Its high selectivity for the kappa opioid receptor allows for precise interrogation of the KOR system's function in the central nervous system and periphery. The data and protocols summarized in this guide underscore its well-characterized profile as a potent KOR agonist. Understanding its dual signaling through G protein and β-arrestin pathways is crucial for the ongoing development of next-generation KOR ligands that may retain therapeutic benefits while minimizing the characteristic adverse effects associated with this class of compounds.

References

- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U-50488 - Wikipedia [en.wikipedia.org]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects [mdpi.com]

- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 16. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disruption of the kappa-opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective kappa-agonist U-50,488H and attenuates morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of (+)-U-50488 on kappa opioid receptors

An In-depth Technical Guide on the Mechanism of Action of U-50488 on Kappa Opioid Receptors

Executive Summary

U-50488 is a seminal compound in opioid research, recognized as one of the first highly selective agonists for the kappa opioid receptor (KOR). Its mechanism of action is multifaceted, extending beyond classical G-protein signaling to include β-arrestin pathway recruitment and even non-receptor-mediated effects. A critical aspect of its pharmacology is its stereoselectivity; the KOR agonist activity resides almost exclusively in the (-)-(1S,2S)-enantiomer, whereas the (+)-(1R,2R)-enantiomer is largely inactive at the KOR but contributes to non-opioid effects such as sodium channel blockade.

Upon binding to the KOR, the active (-)-U-50488 enantiomer initiates a cascade of intracellular events. The primary, canonical pathway involves the activation of pertussis toxin-sensitive Gi/o heterotrimeric G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, G-protein activation modulates ion channel activity, primarily causing the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly P/Q-type. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the foundations of its analgesic and other central nervous system effects.

In addition to G-protein-dependent signaling, U-50488 also promotes the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This interaction mediates receptor desensitization and internalization via a dynamin-dependent mechanism and can initiate distinct, G-protein-independent signaling cascades, including the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The balance between G-protein and β-arrestin signaling, known as biased agonism, is a key area of modern KOR ligand development aimed at separating therapeutic effects from adverse side effects.

This guide provides a detailed examination of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visualizations of the key pathways and workflows.

Receptor Binding Profile

The defining characteristic of U-50488 is its high selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. This selectivity is a cornerstone of its utility as a pharmacological tool. The binding affinity is stereospecific, with the (-)-(1S,2S) enantiomer possessing high affinity for the KOR, while the (+)-(1R,2R) enantiomer is significantly weaker.

Table 1: Receptor Binding Affinities (K_i) of U-50488

| Compound | Receptor | K_i (nM) | Selectivity (vs. KOR) | Reference(s) |

|---|---|---|---|---|

| U-50488 (racemate) | Kappa (KOR) | ~1.2 | - | |

| Mu (μ₁) | ~370 | ~308-fold vs. KOR | ||

| Mu (μ₂) | > 500 | > 417-fold vs. KOR | ||

| Delta (DOR) | > 500 | > 417-fold vs. KOR | ||

| (-)-(1S,2S)-U-50488 | Kappa (KOR) | Active | High |

| (+)-(1R,2R)-U-50488 | Kappa (KOR) | Inactive | - | |

KOR-Mediated Signal Transduction

G-Protein Dependent Signaling

The canonical mechanism of action for U-50488 at the KOR is through the activation of inhibitory Gi/o proteins. This pathway is responsible for the primary effects of neuronal inhibition.

-

G-Protein Activation: Binding of U-50488 induces a conformational change in the KOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Downstream Effectors: The activated Gαi subunit dissociates from the Gβγ dimer.

-

Gαi directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.

-

Gβγ directly interacts with and opens GIRK channels, leading to K⁺ efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and subsequent neurotransmitter release.

-

Caption: Canonical G-protein signaling cascade initiated by U-50488 at the KOR.

Table 2: Functional Potency of U-50488 in G-Protein Dependent Assays

| Assay Type | Parameter | Value | Cell System | Notes | Reference(s) |

|---|---|---|---|---|---|

| [³⁵S]GTPγS Binding | E_max | Full Agonist | HEK 293T cells | U-50488 is used as a reference full agonist. | |

| P-type Ca²⁺ Channel Inhibition | IC₅₀ | 89 nM | Rat cerebellar Purkinje neurons | High-affinity, G-protein dependent component. |

| Adenylyl Cyclase Inhibition | Inhibition | Dose-dependent | Rat spinal cord membranes | Effect is stereospecific and GTP-dependent. | |

β-Arrestin Dependent Signaling

Beyond G-protein coupling, agonist binding also triggers a distinct pathway involving β-arrestin, which is crucial for receptor regulation and potentially for mediating a different subset of cellular responses.

-

Receptor Phosphorylation: The agonist-occupied KOR is a substrate for G-protein-coupled receptor kinases (GRKs). GRKs phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor.

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.

-

Downstream Consequences:

-

Desensitization: β-arrestin binding sterically hinders the G-protein from coupling to the receptor, effectively uncoupling it from its primary signaling pathway.

-

Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to initiate receptor internalization into endosomes. For the human KOR, U-50488H induces internalization in a β-arrestin and dynamin-dependent manner.

-

Signal Transduction: β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling waves. Activation of the p38 MAPK pathway has been linked to KOR-mediated β-arrestin signaling.

-

Caption: β-arrestin pathway showing receptor phosphorylation, internalization, and signaling.

Non-Opioid Receptor Mediated Actions

Evidence suggests that U-50488 enantiomers can exert physiological effects independent of the kappa opioid receptor, primarily through direct interaction with ion channels. This is particularly relevant for the (+)-enantiomer, which lacks significant KOR affinity.

-

Sodium Channel Blockade : Both the (+)- and (-)-enantiomers of U-50488 have been shown to block sodium channels, an action that can contribute to peripheral antinociceptive effects independent of KOR activation.

-

Calcium Channel Blockade : U-50488 can inhibit P-type and other voltage-gated calcium channels through a low-affinity, G-protein-independent mechanism. This direct channel block occurs at higher concentrations than those required for KOR-mediated inhibition and is not blocked by KOR antagonists.

Table 3: Non-Opioid Receptor Mediated Effects of U-50488

| Effect | Enantiomer(s) | Parameter | Value | Notes | Reference(s) |

|---|---|---|---|---|---|

| P-type Ca²⁺ Channel Inhibition | Racemate | IC₅₀ | 11 µM | Low-affinity, G-protein independent component. |

| Sodium Channel Blockade | (+) and (-) | Inhibition | Dose-dependent | Contributes to peripheral antinociception. | |

Detailed Experimental Protocols

The characterization of U-50488's mechanism of action relies on a suite of well-established in vitro assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (K_i) of a compound for a receptor.

-

Objective: To measure the concentration of U-50488 required to displace a specific radiolabeled ligand from the KOR.

-

Methodology:

-

Receptor Source: Prepare cell membranes from a stable cell line (e.g., CHO, HEK293) expressing the human KOR.

-

Incubation: Incubate the membranes with a fixed concentration of a KOR-selective radioligand (e.g., [³H]U-69,593) and varying concentrations of unlabeled U-50488.

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate bound from free radioligand by filtering the mixture through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displaced against the concentration of U-50488 to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the K_i using the Cheng-Prusoff equation.

-

(+)-U-50488: A Technical Guide to its Opioid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist. The document details its binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes, supported by quantitative data from various studies. Detailed experimental methodologies for the cited binding assays are provided, along with visualizations of experimental workflows and relevant signaling pathways.

Introduction

This compound is a potent and highly selective non-opioid agonist for the kappa-opioid receptor.[1][2] It has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the KOR system.[2][3] This guide focuses on the fundamental aspect of its molecular pharmacology: its interaction with opioid receptor subtypes. Understanding the binding affinity and selectivity is crucial for interpreting its biological effects and for the development of novel KOR-targeted therapeutics.

Binding Affinity and Selectivity of this compound

The binding affinity of this compound for the three main opioid receptor subtypes (kappa, mu, and delta) has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the kappa-opioid receptor.

Quantitative Binding Data

The following table summarizes the binding affinity (Ki, IC50) of this compound for human, rat, and guinea pig opioid receptors.

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Kappa (κ) | Human | Competition Binding | [3H]Diprenorphine | 8.1 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| Human | Competition Binding | [3H]U-69593 | - | 5.4 | IUPHAR/BPS Guide to PHARMACOLOGY | |

| Guinea Pig | Competition Binding | Not Specified | 12 | - | Clark & Pasternak, 1988[4] | |

| Mu (μ) | Guinea Pig | Competition Binding | Not Specified | 370 | - | Clark & Pasternak, 1988[4] |

| Delta (δ) | Guinea Pig | Competition Binding | Not Specified | >500 | - | Clark & Pasternak, 1988[4] |

As evidenced by the data, this compound exhibits a significantly higher affinity for the kappa-opioid receptor compared to the mu and delta subtypes, with selectivity ratios often reported to be over 1000-fold for kappa versus mu and delta receptors.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) and concentration for 50% inhibition (IC50) of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.

Materials and Reagents

-

Cell Lines or Tissue: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa, mu, or delta opioid receptor. Alternatively, brain tissue homogenates (e.g., from guinea pig or rat) can be used.

-

Radioligand: A tritiated ligand with high affinity for the target receptor. For KOR, [3H]U-69,593 or [3H]diprenorphine are commonly used. For MOR, [3H]DAMGO is a standard choice, and for DOR, [3H]naltrindole is often employed.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Membrane Preparation

-

Cell Culture: Grow CHO or HEK293 cells expressing the desired opioid receptor subtype to confluency.

-

Harvesting: Scrape cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Polytron or similar device.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method). Store at -80°C until use.

Competition Binding Assay Procedure

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

A range of concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, a high concentration of a non-radioactive, high-affinity ligand for the target receptor (e.g., unlabeled naloxone).

-

-

Initiation: Add the prepared cell membranes to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) for each concentration of this compound.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Profile of this compound

Caption: Binding selectivity of this compound for opioid receptors.

Kappa-Opioid Receptor Downstream Signaling

Caption: Downstream signaling pathways of the Kappa-Opioid Receptor.

Conclusion

This compound is a well-characterized, highly selective KOR agonist, a property that is firmly established through extensive radioligand binding studies. Its high affinity for the KOR, coupled with its significantly lower affinity for MOR and DOR, makes it an invaluable pharmacological tool. The methodologies outlined in this guide provide a framework for the continued investigation of KOR ligands and their interactions with opioid receptors. The visualization of its selectivity and the downstream signaling pathways further aids in understanding its mechanism of action, which is critical for both basic research and the development of new therapeutics targeting the kappa-opioid system.

References

Downstream Signaling Pathways Activated by (+)-U-50488: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 is a highly selective kappa opioid receptor (KOR) agonist that has been instrumental in elucidating the complex signaling mechanisms of this G protein-coupled receptor (GPCR). Its activation of KOR initiates a cascade of intracellular events that are not limited to the canonical G protein-dependent pathways but also encompass G protein-independent mechanisms, including β-arrestin recruitment and the subsequent activation of mitogen-activated protein kinases (MAPKs). Furthermore, evidence suggests the involvement of other significant signaling cascades such as the PI3K/Akt and Ca²⁺/CaMKII/CREB pathways. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling networks.

Core Signaling Pathways

Activation of the kappa opioid receptor by this compound initiates two major signaling branches: G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

Upon binding of this compound, the KOR undergoes a conformational change, facilitating its interaction with and activation of heterotrimeric G proteins of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and subsequent neurotransmitter release.[1]

G Protein-Independent Signaling: β-Arrestin Pathway

Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2) to the receptor.

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

-

MAPK Activation: β-arrestin can act as a scaffold protein, bringing components of the mitogen-activated protein kinase (MAPK) cascade into proximity, leading to their activation. For the KOR, this includes the activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[2]

Other Activated Pathways

-

PI3K/Akt Pathway: Studies have indicated that KOR activation by this compound can lead to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]

-

Ca²⁺/CaMKII/CREB Pathway: Activation of the KOR by this compound has been shown to modulate intracellular calcium levels and subsequently activate Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB), which are involved in synaptic plasticity and gene expression.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound activity in various functional assays.

Table 1: Receptor Binding Affinity

| Parameter | Radioligand | Cell Line/Tissue | Value (nM) | Reference |

| Ki | [³H]U-69,593 | CHO-hKOR | ~0.2-1.1 | [4] |

| Ki | [³H]ethylketocyclazocine | Guinea pig brain | 8.96 | [7] |

Table 2: G Protein-Dependent Signaling

| Assay | Parameter | Cell Line/Tissue | Value | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | CHO-mKOR | 21.7 nM | [2] |

| cAMP Inhibition | IC₅₀ | HEK293-mKOR | 1.26 - 1.5 nM | [2] |

| Ca²⁺ Channel Inhibition | IC₅₀ | Rat DRG neurons | 4.32 µM | [8] |

| Dopamine Release Inhibition | EC₅₀ | Mouse NAc core (rostral) | Not specified | [9] |

| Dopamine Release Inhibition | EC₅₀ | Mouse NAc core (caudal) | Not specified | [9] |

Table 3: β-Arrestin Recruitment and MAPK Activation

| Assay | Parameter | Cell Line | Value | Reference |

| β-Arrestin2 Recruitment | EC₅₀ | HEK293 | 4886 nM (as PAM) | [2] |

| p38 MAPK Phosphorylation | Emax | BLA pyramidal neurons | Dose-dependent increase | [2] |

Note: Values can vary depending on the specific experimental conditions, cell line, and assay format used.

Signaling Pathway and Experimental Workflow Diagrams

Caption: G Protein-Dependent Signaling Cascade.

Caption: β-Arrestin Mediated Signaling Pathway.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

-

Materials:

-

Cell membranes from cells stably expressing KOR (e.g., CHO-KOR or HEK-KOR cells).

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Non-labeled U-69,593 for determination of non-specific binding.

-

This compound solutions of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [³H]U-69,593 (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled U-69,593 (e.g., 10 µM).

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value of this compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the ability of this compound to activate G proteins coupled to the KOR.

-

Materials:

-

Cell membranes from KOR-expressing cells.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound solutions.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate by filtration through glass fiber filters.

-

Wash filters and measure radioactivity via scintillation counting.

-

Plot the concentration-response curve to determine EC₅₀ and Emax values.

-

cAMP Inhibition Assay

-

Objective: To quantify the functional consequence of Gαi/o activation by measuring the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole KOR-expressing cells (e.g., CHO-KOR or HEK-KOR).

-

Forskolin (an adenylyl cyclase activator).

-

This compound solutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Generate a dose-response curve to calculate the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

-

β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the KOR upon this compound stimulation.

-

Materials:

-

Cell line co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).

-

This compound solutions.

-

Assay-specific detection reagents.

-

-

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents as per the manufacturer's protocol.

-

Measure the resulting signal (e.g., luminescence or fluorescence).

-

Plot the concentration-response curve to determine EC₅₀ and Emax values.

-

MAPK (ERK1/2, p38, JNK) Phosphorylation Assay (Western Blot)

-

Objective: To detect the activation of MAPK pathways by measuring the phosphorylation of ERK1/2, p38, and JNK.

-

Materials:

-

KOR-expressing cells.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary phospho-specific antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the total protein antibody to normalize for loading.

-

Quantify band intensities using densitometry.

-

PI3K/Akt Pathway Activation Assay (Western Blot)

-

Objective: To determine the activation of the PI3K/Akt pathway via phosphorylation of Akt.

-

Materials:

-

KOR-expressing cells or tissue lysates.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Akt (e.g., at Ser473 or Thr308), anti-total-Akt.

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

Procedure:

-

Follow the general Western blot protocol as described for MAPK phosphorylation.

-

Use specific primary antibodies for phosphorylated and total Akt.

-

Quantify the ratio of phosphorylated Akt to total Akt to determine the level of activation.

-

Ca²⁺/CaMKII/CREB Pathway Activation Assay (Western Blot)

-

Objective: To measure the activation of CaMKII and CREB through phosphorylation.

-

Materials:

-

KOR-expressing cells or tissue lysates.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-CaMKII (e.g., at Thr286), anti-total-CaMKII, anti-phospho-CREB (e.g., at Ser133), anti-total-CREB.

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

Procedure:

-

Follow the general Western blot protocol.

-

Use specific primary antibodies for the phosphorylated and total forms of CaMKII and CREB.[4]

-

Quantify the phosphorylation status to assess pathway activation.

-

Conclusion

This compound serves as a critical pharmacological tool for dissecting the multifaceted signaling of the kappa opioid receptor. Its ability to engage both G protein-dependent and -independent pathways highlights the complexity of KOR function. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate these signaling cascades, ultimately contributing to a deeper understanding of KOR physiology and the development of novel therapeutics targeting this receptor. The continued exploration of these pathways will be essential for designing biased agonists that can selectively engage desired signaling arms to achieve therapeutic benefit while minimizing adverse effects.

References

- 1. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. κ-Opioid Receptor Agonist Ameliorates Postoperative Neurocognitive Disorder by Activating the Ca2+/CaMKII/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation | PLOS One [journals.plos.org]

- 8. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]

In Vitro Characterization of (+)-U-50488 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the enantiomers of the selective kappa opioid receptor (KOR) agonist, (+)-U-50488. This document details their binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols are provided to enable researchers to conduct similar characterizations.

Introduction

U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a potent and selective agonist for the kappa opioid receptor (KOR).[1] As a chiral molecule, U-50488 exists as a pair of enantiomers: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488. It is well-established that the pharmacological activity of chiral drugs can reside primarily in one enantiomer. This guide focuses on the in vitro methods used to differentiate the pharmacological profiles of these two enantiomers.

Binding Affinity and Selectivity

The initial step in characterizing the enantiomers of U-50488 is to determine their binding affinities for the kappa opioid receptor, as well as for the mu (MOR) and delta (DOR) opioid receptors to establish their selectivity profiles. Radioligand binding assays are the standard method for this determination.

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of the U-50488 enantiomers have been determined using competitive binding assays with radiolabeled ligands. The data clearly indicate that the (-)-(1S,2S) enantiomer possesses a significantly higher affinity for the kappa opioid receptor compared to the (+)-(1R,2R) enantiomer.

| Compound | Receptor | Radioligand | Apparent Kd (nM) | Reference |

| (-)-(1S,2S)-U-50488 | Kappa | [3H]U-69,593 | 0.89 | [2] |

| (+)-(1R,2R)-U-50488 | Kappa | [3H]U-69,593 | 299 | [2] |

| (-)-U-50488 | Kappa | - | 2.2 | [3] |

| (-)-U-50488 | Mu | - | 430 | [3] |

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of U-50488 enantiomers at the human kappa opioid receptor (hKOR) expressed in CHO-K1 cells.[4][5]

Materials:

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing hKOR.

-

Radioligand: [3H]U-69,593 (a selective KOR agonist).

-

Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.

-

Non-specific Binding Control: Unlabeled U-69,593 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize CHO-hKOR cells in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20 µg/µL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 1 mL:

-

Cell membranes (e.g., 20 µg of protein).

-

Varying concentrations of the test compound (U-50488 enantiomer).

-

[3H]U-69,593 at a concentration near its Kd (e.g., 0.4 nM).

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add 10 µM unlabeled U-69,593.

-

-

-

Incubation:

-

Incubate the plate for 60 minutes at 25°C.

-

-

Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Functional Activity

The functional activity of the U-50488 enantiomers is assessed to determine their ability to activate the KOR and initiate downstream signaling cascades. The primary signaling pathway for KOR involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]

G-Protein Activation: [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[4][7]

This protocol is designed for assessing the functional potency of U-50488 enantiomers at hKOR.[4][8]

Materials:

-

Cell Membranes: Membranes from CHO-hKOR cells.

-

[35S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.

-

Positive Control: A known KOR full agonist (e.g., U-69,593).

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

Cell membranes (e.g., 2.5 µg of protein).

-

Assay buffer containing GDP (e.g., 10 µM).

-

Varying concentrations of the test compound or positive control.

-

For non-specific binding, add 10 µM unlabeled GTPγS.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add [35S]GTPγS to each well to a final concentration of ~0.1 nM.

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.

-

Downstream Signaling: cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels.

Racemic U-50488 has been shown to inhibit cAMP production with an EC50 of 0.61 nM in a cell-based assay using rat KOR.[9] Functional activity data for U-50488 in a cAMP assay also exists, though not broken down by enantiomer.[10] The following protocol can be used to determine the specific activity of each enantiomer.

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in CHO-hKOR cells.

Materials:

-

Cells: CHO-hKOR cells.

-